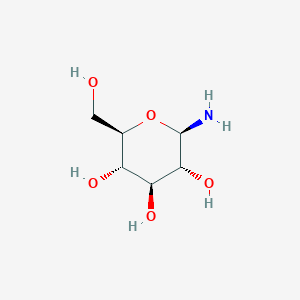

beta-D-Glucopyranosylamine

Overview

Description

Beta-D-Glucopyranosylamine is a glucose derivative that has been studied for its potential as a hypoglycemic agent . It is a potent inhibitor of glycogen phosphorylase b (GPb), an enzyme that plays a crucial role in glycogen metabolism . The molecule is also known as N-acetyl-beta-D-glucopyranosylamine (NAG) and is used as a lead compound for the structure-based design of new analogues .

Synthesis Analysis

This compound can be synthesized from β-D-Glucose pentaacetate . Other methods include the synthesis of amine-functionalized glucose derivatives, such as hexamethylene-1,6-bis (N-d-glucopyranosylamine) (HGA), which was evaluated for its corrosion inhibition behavior .

Molecular Structure Analysis

The molecular structure of this compound is C6H13NO5 . The structure of the molecule plays a significant role in its inhibitory activity. For instance, the replacement of the acetamido group by azidoacetamido group resulted in an inhibitor, N-azidoacetyl-beta-D-glucopyranosylamine (azido-NAG), with a Ki value of 48.7 microM .

Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can be used in the synthesis of N-(Benzoylcarbamoyl)-beta-D-glucopyranosylamine, a compound with potential antidiabetic properties . It can also be used in the synthesis of other glucose derivatives, such as 2-acetamido-2-deoxy-D-glucose .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 179.17100 and a density of 1.563 g/cm3 . Its boiling point is 416.4ºC at 760 mmHg .

Scientific Research Applications

Immunomodulatory Activities

β-D-Glucopyranosylamine, as part of β-glucans, has been recognized for its immunomodulatory properties. The structure of β-glucans, specifically (1→3)-β-D-glucans with β-D-glucopyranosyl units attached by (1→6) linkages, is pivotal for enhancing the immune system. This enhancement manifests in various biological responses, including antitumor, antibacterial, antiviral activities, and wound healing. The specific structure, such as the degree of branching and the triple helical conformation, is crucial for these immunopotentiating activities. These compounds activate immune responses by binding to specific receptors, thereby activating cytotoxic macrophages, helper T cells, NK cells, and promoting T cell differentiation (Bohn & BeMiller, 1995).

Respiratory Health

β-D-Glucopyranosylamine, within the structure of (1→3)-β-D-glucans, has also been linked to respiratory health. These compounds, as structural components of most fungi, have been suggested to influence respiratory symptoms associated with indoor fungal exposure. While the precise effects and mechanisms are still being explored, there is an indication of an association between β-D-glucan exposure and airway inflammation and symptoms. However, the specific symptoms and the underlying inflammatory mechanisms remain to be fully elucidated (Douwes, 2005).

Nutritional and Metabolic Benefits

β-D-Glucopyranosylamine, through its presence in β-glucans, is also known for its potential health benefits related to nutrition and metabolism. For instance, β-glucans have shown promising results in the context of type 2 diabetes. They can modulate beta-cell proliferation and cytoprotection, regulate insulin secretion, and influence the glucose-lowering actions in diabetic individuals. Furthermore, these compounds have been observed to influence food intake, gastric emptying, and glucose disposal, showcasing a broad spectrum of potential therapeutic applications (Drucker, 2003).

Mechanism of Action

Target of Action

Beta-D-Glucopyranosylamine primarily targets the Glycogen Phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the process of breaking down glycogen into glucose. The enzyme catalyzes the rate-limiting step in glycogenolysis in cells .

Mode of Action

It is known to interact with its target, the glycogen phosphorylase, muscle form . This interaction could potentially inhibit the activity of the enzyme, thereby affecting the process of glycogenolysis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glycogenolysis pathway. By interacting with the Glycogen Phosphorylase, muscle form, it could potentially influence the breakdown of glycogen into glucose . This could have downstream effects on glucose metabolism and energy production in the body.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the Glycogen Phosphorylase, muscle form . By potentially inhibiting this enzyme, it could affect the process of glycogenolysis, thereby influencing glucose metabolism and energy production in the body.

Safety and Hazards

Future Directions

Research on beta-D-Glucopyranosylamine and its derivatives continues to explore their potential as antidiabetic agents . For instance, structure-based design and synthesis of two biphenyl-N-acyl-beta-D-glucopyranosylamine derivatives were assessed as inhibitors of human liver glycogen phosphorylase, a pharmaceutical target for type 2 diabetes . The future of this compound research lies in the development of more potent inhibitors and the exploration of other potential therapeutic applications .

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWOEQFAYSXBRK-VFUOTHLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223153 | |

| Record name | Glucopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7284-37-9 | |

| Record name | Glucopyranosylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007284379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

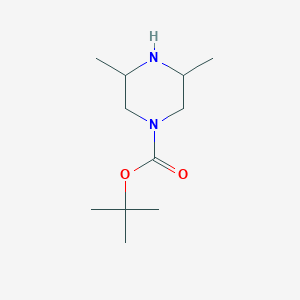

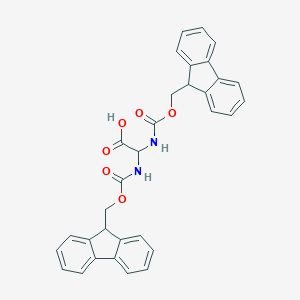

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B112886.png)

![(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester](/img/structure/B112897.png)